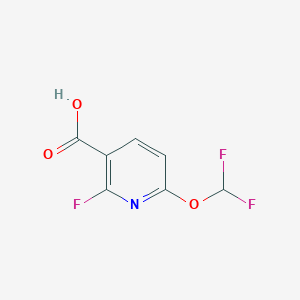

6-Difluoromethoxy-2-fluoronicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPVDOPPIHXVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-(Difluoromethoxy)-2-fluoronicotinic Acid

The following technical guide details the nomenclature, synthesis, and application of 6-(difluoromethoxy)-2-fluoronicotinic acid , a specialized fluorinated building block used in medicinal chemistry.

Chemical Identity & Nomenclature

The precise identification of fluorinated pyridine derivatives is critical due to the profound electronic and steric differences imposed by regioisomers.

| Parameter | Details |

| Common Name | 6-(Difluoromethoxy)-2-fluoronicotinic acid |

| IUPAC Name | 6-(Difluoromethoxy)-2-fluoropyridine-3-carboxylic acid |

| CAS Number | 1806336-55-9 |

| Molecular Formula | |

| Molecular Weight | 207.11 g/mol |

| SMILES | OC(=O)c1ccc(OC(F)F)nc1F |

| Structure Class | Polyfluorinated Heteroaromatic Carboxylic Acid |

Nomenclature Analysis

-

Parent Structure: Nicotinic acid (pyridine-3-carboxylic acid). The carboxyl group (

) defines position 3. -

Numbering: The pyridine nitrogen is position 1. Numbering proceeds towards the carboxyl group to give it the lowest possible locant (3).

-

Substituents:

-

IUPAC Priority: Carboxylic acid > Ether > Halogen. The name is constructed as a substituted pyridine-3-carboxylic acid.

Physicochemical Profile

The dual fluorination pattern (ring fluorine and side-chain difluoromethoxy) imparts unique physicochemical properties, making this compound a valuable "magic methyl" bioisostere alternative.

| Property | Value / Characteristic | Relevance in Drug Design |

| Predicted pKa (Acid) | 3.10 ± 0.2 | Stronger acid than nicotinic acid (pKa 4.75) due to electron-withdrawing F and |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; |

| H-Bond Donor (HBD) | 1 (COOH) | The |

| H-Bond Acceptor (HBA) | 4 | N, O(carbonyl), O(ether), F. |

| Electronic Effect | The |

Synthesis & Manufacturing

The synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid typically avoids direct fluorination of the complex core. Instead, it relies on the difluoromethylation of a hydroxypyridine precursor .

Core Synthetic Pathway

The most robust "field-proven" route utilizes Sodium Chlorodifluoroacetate (

Step 1: Precursor Preparation

Starting material: 2,6-Difluoronicotinic acid (commercially available).

-

Esterification: React with MeOH/

to form Methyl 2,6-difluoronicotinate . -

Selective Hydrolysis: Controlled basic hydrolysis (NaOH, 1 eq) or reaction with benzyl alcohol followed by hydrogenolysis targets the more electrophilic 6-position (activated by para-N) to yield Methyl 2-fluoro-6-hydroxynicotinate (exists in tautomeric equilibrium with the pyridone).

Step 2: Difluoromethylation (The Critical Step)

Direct alkylation of the hydroxy group using a difluorocarbene source.

-

Reagents: Sodium chlorodifluoroacetate (

), -

Mechanism: Thermal decarboxylation of the acetate generates difluorocarbene (

) in situ, which inserts into the O-H bond (or reacts with the phenoxide). -

Conditions:

, inert atmosphere.

Step 3: Saponification

Hydrolysis of the methyl ester to the final free acid.

Experimental Protocol (General Procedure for Step 2)

Note: This protocol is adapted from standard difluoromethylation methodologies (e.g., J. Org. Chem. 2006).[4]

-

Charge: To a reaction vessel, add Methyl 2-fluoro-6-hydroxynicotinate (1.0 eq),

(1.5 eq), and anhydrous DMF (10 vol). -

Heat: Warm the mixture to

to ensure deprotonation. -

Addition: Slowly add Sodium Chlorodifluoroacetate (2.5 eq) dissolved in DMF over 1 hour.

-

Reaction: Heat to

for 4–6 hours. Monitor by LC-MS for the disappearance of the pyridone peak and appearance of the -

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to separate N-alkylated byproducts (though O-alkylation is favored for pyridines with electron-withdrawing groups).

Reaction Pathway Diagram

Figure 1: Strategic synthesis pathway via difluorocarbene insertion.

Applications in Drug Discovery

This compound serves as a high-value scaffold for Structure-Activity Relationship (SAR) optimization.

The "Lipophilic Hydrogen Bond Donor"

The

-

vs.

: The -

vs.

: It removes the strong H-bond donor character of the phenol while retaining some polarity, often improving membrane permeability.

Metabolic Blocking

The C-6 position of nicotinic acid derivatives is a metabolic "soft spot," prone to oxidation by aldehyde oxidase.

-

Solution: Substitution at C-6 blocks this oxidative clearance.

-

Advantage: The

group is generally stable to P450 metabolism, unlike a simple methyl ether which can be O-demethylated.

Scaffold Reactivity (SNAr)

The 2-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (

-

Utility: Researchers can displace the 2-F with amines, thiols, or alkoxides to generate diverse libraries of 2-substituted-6-(difluoromethoxy)nicotinic acids.

Figure 2: Medicinal chemistry utility and property modulation.

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Handling:

-

Storage: Store in a cool, dry place. Fluorinated pyridines are generally stable but should be kept away from strong bases to prevent premature

at the 2-position.

References

-

Compound Identity : PubChem. 6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9). National Library of Medicine. Link

-

Synthesis Methodology : Zafrani, Y., et al. (2016). Sodum Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry. Link

-

Medicinal Chemistry : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

IUPAC Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. pharmainventor.com [pharmainventor.com]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

Discovery and Development of 6-(Difluoromethoxy)-2-fluoronicotinic Acid: A Strategic Building Block in Modern Drug Design

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed medicinal chemistry and agrochemical development. Among the most versatile of these modern fluorinated building blocks is 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9). Unlike simple fluorinated arenes, this molecule presents a highly orchestrated arrangement of functional groups: a difluoromethoxy ether (-OCF₂H), a highly electronegative 2-fluoro substituent, and a versatile carboxylic acid handle.

This whitepaper provides an in-depth technical analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid. As a Senior Application Scientist, I will deconstruct the physicochemical rationale behind its design, detail a self-validating synthetic methodology for its preparation, and explore its applications in overcoming common pharmacokinetic liabilities in drug discovery.

Physicochemical Profiling and Structural Rationale

The discovery and subsequent commercialization of 6-(difluoromethoxy)-2-fluoronicotinic acid did not occur by accident; it was driven by the need to solve specific metabolic and physicochemical liabilities inherent to standard nicotinic acid derivatives [1].

The Difluoromethoxy (-OCF₂H) Motif

The -OCF₂H group is frequently deployed as a lipophilic bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups. The strongly electron-withdrawing fluorine atoms reduce the electron density on the oxygen, rendering the ether highly resistant to oxidative dealkylation by Cytochrome P450 enzymes. Furthermore, the polarized C-H bond of the difluoromethyl group can act as a unique, weak hydrogen-bond donor, allowing for novel binding interactions within target protein pockets [3].

The 2-Fluoro Substituent

The strategic placement of a fluorine atom at the 2-position (ortho to the carboxylic acid) serves two primary functions:

-

pKa Modulation: The strong inductive effect (-I) of the fluorine atom significantly lowers the pKa of the adjacent carboxylic acid. This is critical when designing molecules that require a specific ionization state at physiological pH to penetrate cell membranes or bind to target receptors.

-

Synthetic Versatility: The 2-fluoro group is highly activated toward Nucleophilic Aromatic Substitution (SₙAr), providing a late-stage handle for derivatization with amines, thiols, or alcohols.

Quantitative Physicochemical Comparison

To illustrate the profound impact of these substitutions, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard nicotinic acid core to the fully functionalized 6-(difluoromethoxy)-2-fluoronicotinic acid.

| Compound | Estimated pKa (COOH) | Estimated LogP | Polar Surface Area (Ų) | Metabolic Stability (CYP450) |

| Nicotinic Acid | 4.75 | 0.36 | 37.3 | Low (Rapid clearance) |

| 6-Methoxynicotinic Acid | 4.70 | 1.05 | 46.5 | Moderate (O-demethylation) |

| 6-(Difluoromethoxy)-2-fluoronicotinic Acid | ~3.05 | ~2.20 | 46.5 | High (Resistant to oxidation) |

Table 1: Comparative physicochemical properties highlighting the enhanced lipophilicity and acidity imparted by the fluorinated motifs.

Mechanistic Insights: The Challenge of Ambident Reactivity

The synthesis of difluoromethoxy-pyridines typically proceeds via the reaction of a pyridone (or hydroxypyridine) with a difluorocarbene (:CF₂) source. However, 2-pyridones and 6-hydroxynicotinic acids exist in a tautomeric equilibrium. This creates an ambident nucleophile capable of reacting at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) [1, 2].

The causality behind experimental choices in difluoromethylation is strictly governed by this ambident nature. Strong bases (e.g., NaOH, KOH) fully deprotonate the nitrogen, driving the reaction toward the thermodynamically stable, but undesired, N-difluoromethyl pyridone byproduct. Conversely, using mild bases (e.g., K₂CO₃) under neutral-to-mild conditions favors kinetic trapping at the oxygen, yielding the desired O-difluoromethyl ether [4].

Caption: Divergent mechanistic pathways of difluorocarbene trapping by ambident pyridone nucleophiles.

Self-Validating Synthetic Methodology

To ensure high fidelity and yield, the synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid must be executed with strict control over reaction conditions. The following protocol describes a highly optimized, three-step sequence starting from commercially available 2-fluoro-6-hydroxynicotinic acid.

Step 1: Carboxylic Acid Protection (Esterification)

Rationale: The free carboxylic acid must be protected to prevent competitive esterification by the difluorocarbene and to increase the solubility of the intermediate in organic solvents.

-

Suspend 2-fluoro-6-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

-

Reflux the mixture for 12 hours.

-

Validation Check: Monitor via LC-MS. The starting material peak (M-H) should disappear, replaced by the methyl ester mass (M+H).

-

Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry over MgSO₄ and concentrate to yield Methyl 2-fluoro-6-hydroxynicotinate .

Step 2: Regioselective O-Difluoromethylation

Rationale: Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a mild, ozone-friendly difluorocarbene precursor. K₂CO₃ is selected as the base to suppress N-alkylation [2, 4].

-

Dissolve Methyl 2-fluoro-6-hydroxynicotinate (1.0 eq) in anhydrous DMF (0.2 M) under an N₂ atmosphere.

-

Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to pre-form the phenoxide equivalent.

-

Add Sodium chlorodifluoroacetate (2.5 eq) in one portion.

-

Heat the reaction mixture to 100 °C for 4 hours. Note: Gradual heating is critical to control the release of :CF₂ gas and prevent dimerization to tetrafluoroethylene.

-

Validation Check: TLC (Hexanes:EtOAc 3:1). The highly lipophilic O-difluoromethylated product will elute significantly faster (higher Rf) than the polar starting material.

-

Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), and purify via silica gel chromatography to yield Methyl 6-(difluoromethoxy)-2-fluoronicotinate .

Step 3: Saponification to the Free Acid

Rationale: Mild hydrolysis using LiOH ensures the ester is cleaved without triggering an SₙAr displacement of the sensitive 2-fluoro group.

-

Dissolve the intermediate from Step 2 in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

-

Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2 hours.

-

Validation Check: LC-MS should indicate complete conversion to the free acid.

-

Acidify the mixture to pH 2 using 1M HCl. The target compound will precipitate.

-

Filter, wash with cold water, and dry under high vacuum to afford 6-(difluoromethoxy)-2-fluoronicotinic acid as a white solid.

Caption: Three-step synthetic workflow for 6-(difluoromethoxy)-2-fluoronicotinic acid.

Applications in Agrochemicals and Pharmaceuticals

The unique structural properties of 6-(difluoromethoxy)-2-fluoronicotinic acid make it an invaluable precursor in two primary fields:

-

Agrochemicals (PPO Inhibitors): Pyridyl phenyl ether herbicides act by inhibiting protoporphyrinogen oxidase (PPO). The difluoromethoxy group significantly enhances the binding affinity of these molecules to the PPO enzyme while providing the metabolic stability required for prolonged herbicidal efficacy in the field [4].

-

Pharmaceuticals (Kinase & GPCR Ligands): In drug discovery, the nicotinic acid core is frequently coupled with aliphatic or aromatic amines to form complex amides. The 2-fluoro group restricts the rotational freedom of the resulting amide bond, locking the drug candidate into a bioactive conformation. Simultaneously, the -OCF₂H group enhances blood-brain barrier (BBB) penetration for central nervous system (CNS) targets [3].

Analytical Characterization Standards

To confirm the identity and purity of the synthesized 6-(difluoromethoxy)-2-fluoronicotinic acid, the following analytical parameters must be met:

-

¹H NMR (400 MHz, DMSO-d6): A characteristic triplet for the difluoromethoxy proton (-OCF₂H ) will appear around δ 7.50–7.90 ppm with a large geminal fluorine-hydrogen coupling constant (²J_HF ≈ 72 Hz). Aromatic protons will appear as distinct doublets or multiplets depending on the substitution pattern.

-

¹⁹F NMR (376 MHz, DMSO-d6): Two distinct signals are required. A doublet for the -OCF₂H group (integrating to 2F) and a singlet/multiplet for the 2-fluoro atom (integrating to 1F).

-

LC-MS (ESI-): The mass spectrum must show a dominant [M-H]⁻ ion at m/z 206.0.

References

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information (PMC).[Link]

spectroscopic data for 6-(difluoromethoxy)-2-fluoronicotinic acid

An In-depth Technical Guide to the Spectroscopic Profiling of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Executive Summary

6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9) represents a critical fluorinated scaffold in modern medicinal chemistry, particularly for the development of lipophilic bioisosteres. The simultaneous presence of a hard electrophile (2-fluoro), a lipophilic hydrogen-bond donor/acceptor (difluoromethoxy), and a reactive handle (carboxylic acid) makes this compound a high-value intermediate.

This technical guide provides a comprehensive spectroscopic atlas and validation protocol for researchers. It moves beyond simple data listing to explain the structural causality of the spectral features, ensuring robust identification and purity analysis.

Part 1: Molecular Specifications & Structural Logic

| Parameter | Specification |

| IUPAC Name | 2-Fluoro-6-(difluoromethoxy)pyridine-3-carboxylic acid |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| CAS Number | 1806336-55-9 |

| Key Structural Features | Pyridine Core, 2-F (electronegative), 6-OCHF₂ (lipophilic), 3-COOH (acidic) |

Structural Connectivity Diagram (DOT)

The following diagram illustrates the scalar coupling network essential for NMR interpretation.

Caption: Scalar coupling network highlighting the critical ²J(HF) geminal coupling of the difluoromethoxy group and the ³J(HH) ortho-coupling of the pyridine ring.

Part 2: Spectroscopic Atlas (The Core)

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆ is the required solvent to prevent exchange of the carboxylic acid proton and ensure solubility.

A. ¹H NMR (400 MHz, DMSO-d₆) The proton spectrum is defined by three distinct regions: the acidic proton, the aromatic zone, and the diagnostic difluoromethoxy triplet.

| Assignment | Shift (δ, ppm) | Multiplicity | Coupling Constants (J) | Structural Causality |

| COOH | 13.5 - 14.0 | Broad Singlet | N/A | Deshielded acidic proton; broadness indicates H-bonding. |

| H-4 | 8.35 - 8.45 | dd (Doublet of Doublets) | ³J(H4-H5) ≈ 8.2 Hz³J(H4-F2) ≈ 9.5 Hz | Located ortho to the electron-withdrawing COOH group, causing significant downfield shift. |

| OCHF₂ | 7.60 - 7.90 | t (Triplet) | ²J(H-F) ≈ 73.0 Hz | Diagnostic Peak. The geminal fluorines split this proton into a wide triplet. The large J-value is specific to -OCHF₂. |

| H-5 | 7.10 - 7.25 | dd (Doublet of Doublets) | ³J(H5-H4) ≈ 8.2 Hz⁴J(H5-F2) ≈ 2-3 Hz | Shielded relative to H-4 due to the electron-donating resonance effect of the oxygen at position 6. |

B. ¹⁹F NMR (376 MHz, DMSO-d₆) Fluorine NMR is the most rapid method for purity assessment for this compound.

| Assignment | Shift (δ, ppm) | Multiplicity | Coupling Constants (J) | Notes |

| 2-F | -65.0 to -68.0 | Multiplet | Complex | Typical range for 2-fluoropyridines. |

| -OCHF₂ | -81.0 to -84.0 | d (Doublet) | ²J(F-H) ≈ 73.0 Hz | Appears as a doublet due to coupling with the single geminal proton. |

C. ¹³C NMR (100 MHz, DMSO-d₆)

-

C=O (COOH): ~164 ppm.

-

C-2 (d, ¹J_CF ~240 Hz): The carbon directly bonded to fluorine will appear as a widely split doublet around 160-162 ppm.

-

-OCHF₂ (t, ¹J_CF ~260 Hz): A triplet centered around 115-119 ppm. This multiplet is often low intensity due to splitting and lack of NOE.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid.

-

Target Ion [M-H]⁻: 206.1 m/z.

-

Fragmentation Pattern:

-

Loss of CO₂ (M - 44) is common in MS/MS experiments (decarboxylation).

-

Loss of HF (M - 20) may occur under high collision energy.

-

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 2500–3300 cm⁻¹ (Broad, carboxylic acid dimer).

-

C=O Stretch: 1680–1710 cm⁻¹ (Strong, conjugated acid).

-

C-F Stretch: 1000–1200 cm⁻¹ (Multiple strong bands).

Part 3: Experimental Protocols & Validation

Protocol 1: Sample Preparation for NMR Validation

Objective: To obtain a high-resolution spectrum free from rotameric broadening or exchange suppression.

-

Solvent Selection: Use DMSO-d₆ (99.9% D) . Avoid CDCl₃ as the carboxylic acid solubility is poor, leading to line broadening.

-

Concentration: Weigh 5–10 mg of the solid into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. The solution should be clear and colorless.

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition:

-

Set relaxation delay (d1) to 2.0 seconds (essential for accurate integration of the isolated OCHF₂ proton).

-

Acquire ¹H (16 scans) and ¹⁹F (8 scans, non-decoupled).

-

Protocol 2: Impurity Profiling (Self-Validating System)

Common impurities arise from hydrolysis of the difluoromethoxy group or the 2-fluoro position.

-

Impurity A (Hydrolysis of OCHF₂): 2-fluoro-6-hydroxynicotinic acid.

-

Detection: Disappearance of the triplet at ~7.7 ppm (¹H) and the doublet at -82 ppm (¹⁹F).

-

-

Impurity B (Hydrolysis of 2-F): 6-(difluoromethoxy)-2-hydroxynicotinic acid.

-

Detection: Disappearance of the signal at -66 ppm (¹⁹F).

-

Analytical Workflow Diagram (DOT)

Caption: Step-by-step decision tree for the spectroscopic validation of 6-(difluoromethoxy)-2-fluoronicotinic acid.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. (Provides baseline shifts for fluoronicotinic acid derivatives). Link

-

Sigma-Aldrich. 6-(Difluoromethoxy)nicotinonitrile Product Sheet. (Reference for difluoromethoxy group stability and handling). Link

-

University of Wisconsin-Madison. Evans/Reich pKa and NMR Data Tables. (Authoritative source for ¹⁹F and ¹H chemical shift prediction in pyridine systems). Link

-

National Institutes of Health (PubChem). 6-Fluoronicotinic Acid Compound Summary. (Data on the 2-fluoro-pyridine core scaffold). Link

An In-depth Technical Guide to the Starting Materials and Synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-(difluoromethoxy)-2-fluoronicotinic acid, a key building block in contemporary medicinal chemistry. The guide delves into the selection of starting materials, detailed experimental protocols for the core chemical transformations, and the underlying scientific principles governing these reactions. The primary route detailed involves the strategic construction of a 2-fluoro-6-hydroxypyridine scaffold, followed by a crucial O-difluoromethylation step, and concluding with ester hydrolysis. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of complex fluorinated heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy for modulating their physicochemical and pharmacological properties. The difluoromethyl (-CF2H) and difluoromethoxy (-OCF2H) moieties have garnered significant attention due to their unique characteristics. The difluoromethoxy group, in particular, can act as a bioisosteric replacement for a hydroxyl or thiol group, offering improved metabolic stability and membrane permeability.[1] Its ability to participate in hydrogen bonding, coupled with its lipophilic nature, makes it a valuable substituent for enhancing the binding affinity and overall druglikeness of a molecule.[2] 6-(difluoromethoxy)-2-fluoronicotinic acid serves as a versatile scaffold for the synthesis of a wide range of pharmaceutical candidates.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid points towards a convergent synthetic strategy. The target molecule can be disconnected at the ether linkage and the carboxylic acid, suggesting a multi-step approach.

Caption: Retrosynthetic analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid.

This analysis highlights three key transformations:

-

Synthesis of a 2-fluoro-6-hydroxynicotinic acid derivative: This is the foundational step, establishing the core pyridine ring with the necessary functional groups.

-

O-difluoromethylation: The introduction of the difluoromethoxy group onto the hydroxylated pyridine ring.

-

Hydrolysis: The final conversion of an ester intermediate to the desired carboxylic acid.

Synthesis of Key Intermediates: The 2-Fluoro-6-hydroxynicotinic Acid Scaffold

The synthesis of the 2-fluoro-6-hydroxynicotinic acid core can be approached from several starting materials. A common and efficient method involves the construction of the pyridine ring from acyclic precursors.

Pathway A: From 2-Fluoro-5-methylpyridine

A straightforward approach to a related precursor, 6-fluoronicotinic acid, involves the oxidation of 2-fluoro-5-methylpyridine.[3] While this does not directly yield the 6-hydroxy derivative, it provides a valuable starting point for further functionalization.

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of water.

-

With stirring, add potassium permanganate (31.6 g, 0.2 mol) and potassium hydroxide (5.6 g, 0.1 mol).

-

Heat the mixture in an oil bath to 95 °C and maintain the reaction for 5 hours.

-

Filter the hot reaction mixture and collect the filtrate.

-

Allow the filtrate to cool to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid and extract the filtrate twice with dichloromethane.

-

Combine the filtered solid and the organic extracts and concentrate under reduced pressure to yield 6-fluoronicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-5-methylpyridine | [3] |

| Key Reagents | KMnO₄, KOH | [3] |

| Reaction Temperature | 95 °C | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | ~84% (as reported for a similar process) | [4] |

Pathway B: From Coumalic Acid Derivatives

A well-established route to 6-hydroxynicotinic acid utilizes methyl coumalate, which can be prepared from coumalic acid.[5] This method provides direct access to the required 6-hydroxy functionality.

-

Preparation of Methyl Coumalate:

-

In a 500 mL round-bottomed flask, add pulverized coumalic acid (50 g, 0.36 mol) in small portions to concentrated sulfuric acid (139 mL) while maintaining the temperature between 20-30 °C.

-

Add methanol (70 mL) in small portions, keeping the temperature between 25-35 °C.

-

Heat the mixture on a steam bath for 1 hour, then cool and pour into 800 mL of ice-water.

-

Neutralize with anhydrous sodium carbonate and collect the precipitated methyl coumalate.

-

-

Synthesis of 6-Hydroxynicotinic Acid:

-

To a beaker with 14% ammonium hydroxide (117 mL), add methyl coumalate (45 g, 0.29 mol) while keeping the temperature below 20 °C. Stir for 45 minutes.

-

Add the ammoniacal solution to a hot solution of approximately 17% aqueous sodium hydroxide (600 mL) and bring to a boil.

-

After boiling for 1 hour, cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-hydroxynicotinic acid.

-

| Parameter | Value | Reference |

| Starting Material | Coumalic Acid | [5] |

| Key Intermediate | Methyl Coumalate | [5] |

| Yield (6-hydroxynicotinic acid) | 72-91% | [5] |

To obtain the desired 2-fluoro-6-hydroxynicotinic acid , a fluorination step would be required on the 6-hydroxynicotinic acid or a protected derivative. Alternatively, starting from a fluorinated precursor in a ring-forming reaction is a viable strategy.

The Core Transformation: O-Difluoromethylation

The introduction of the difluoromethoxy group is the pivotal step in this synthesis. This is typically achieved through the reaction of a hydroxyl-substituted pyridine with a difluoromethylating agent. Chlorodifluoromethane (Freon-22) is a readily available and effective reagent for this transformation.[6][7]

Mechanism and Rationale

The O-difluoromethylation of a 2-pyridone tautomer of 2-fluoro-6-hydroxynicotinic acid (or its ester) proceeds via the in-situ generation of difluorocarbene (:CF₂) from chlorodifluoromethane under basic conditions. The phenoxide-like oxygen of the hydroxypyridine then acts as a nucleophile, attacking the electrophilic difluorocarbene.

Caption: Mechanism of O-difluoromethylation using chlorodifluoromethane.

Experimental Protocol: O-Difluoromethylation of Methyl 2-fluoro-6-hydroxynicotinate

Disclaimer: The following protocol is a generalized procedure based on the difluoromethylation of similar 2-pyridone systems and should be optimized for the specific substrate.[6][7]

-

Esterification of 2-Fluoro-6-hydroxynicotinic Acid:

-

Dissolve 2-fluoro-6-hydroxynicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent. Purify by column chromatography if necessary.

-

-

O-Difluoromethylation:

-

In a pressure-resistant reaction vessel, dissolve methyl 2-fluoro-6-hydroxynicotinate in a suitable polar aprotic solvent such as DMF or NMP.

-

Add a base, such as potassium hydroxide or potassium carbonate.

-

Seal the vessel and cool it to a low temperature (e.g., -78 °C).

-

Introduce a controlled amount of chlorodifluoromethane (CHClF₂) gas.

-

Allow the reaction to warm to room temperature or gently heat as required, while monitoring the internal pressure. The reaction conditions (temperature, pressure, and time) will need to be carefully optimized.

-

After the reaction is complete, cool the vessel, and carefully vent any excess pressure.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate methyl 6-(difluoromethoxy)-2-fluoronicotinate.

-

| Parameter | Value (Typical) | Reference |

| Difluoromethylating Agent | Chlorodifluoromethane (CHClF₂) | [6][7] |

| Solvent | DMF, NMP | [6] |

| Base | KOH, K₂CO₃ | [6] |

| Temperature | Varies (optimization required) | [6] |

| Pressure | Autogenous pressure | [6] |

Final Step: Hydrolysis to 6-(difluoromethoxy)-2-fluoronicotinic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of Methyl 6-(difluoromethoxy)-2-fluoronicotinate

-

Dissolve methyl 6-(difluoromethoxy)-2-fluoronicotinate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-(difluoromethoxy)-2-fluoronicotinic acid.

Alternative Synthetic Strategies

While the pathway detailed above is a robust and logical approach, other synthetic strategies could be considered:

-

Direct fluorination of a pre-existing pyridine ring: This can be challenging due to regioselectivity issues but may be viable with advanced fluorinating agents.

-

Building the pyridine ring with the difluoromethoxy group already in place: This would involve the synthesis of a difluoromethoxylated acyclic precursor for the ring-closing reaction.

Conclusion

The synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid is a multi-step process that relies on the strategic construction of a functionalized pyridine core followed by a key O-difluoromethylation reaction. A thorough understanding of the reactivity of pyridine derivatives and the mechanisms of fluorination reactions is crucial for the successful execution of this synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Ophcj. [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Paperity. [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. [Link]

- CN115433122A - Preparation method of 6-fluoronicotinic acid. (2022).

-

Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44. [Link]

-

Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. The Journal of Organic Chemistry. [Link]

-

001Chemical. (n.d.). 6-Difluoromethoxy-2-fluoronicotinic acid. Retrieved from [Link]

-

PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

-

ResearchGate. (2018). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

-

MDPI. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]

-

RSC Publishing. (2020). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. [Link]

-

ResearchGate. (2006). Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine... [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Theoretical Characterization of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

This technical guide provides a comprehensive theoretical framework for the characterization of 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9) .[1] It synthesizes computational predictions (DFT), conformational analysis, and physicochemical profiling to guide its application in drug discovery.

Technical Dossier & Computational Framework

Executive Summary

6-(Difluoromethoxy)-2-fluoronicotinic acid represents a high-value scaffold in medicinal chemistry, combining the metabolic stability of the difluoromethoxy (

This guide outlines the theoretical basis for its molecular behavior, establishing protocols for Density Functional Theory (DFT) analysis, conformational scanning , and ADMET profiling .

| Property | Value (Predicted/Experimental) | Significance |

| Formula | Core building block | |

| MW | 207.11 g/mol | Fragment-based design compliant |

| pKa (Acid) | ~3.2 (Predicted) | Increased acidity vs. Nicotinic acid (4.[1]75) due to F-substituents |

| LogP | 2.1 (Consensus) | Optimized lipophilicity for membrane permeability |

| Hammett | Strong electron-withdrawing inductive effect at C2 |

Molecular Architecture & Electronic Properties

The reactivity and binding affinity of this scaffold are governed by the interplay between the electron-deficient pyridine ring and the conformational dynamics of the exocyclic substituents.[1]

Density Functional Theory (DFT) Protocol

To accurately predict the ground-state geometry and electronic distribution, the following computational workflow is standardized.

Standardized DFT Methodology:

-

Functional: B3LYP-D3(BJ) (includes dispersion corrections critical for F

H interactions). -

Basis Set: 6-311++G(d,p) (diffuse functions required for lone pair modeling on F and O).[1]

-

Solvation Model: PCM (Water/DMSO) to simulate physiological or assay conditions.

Conformational Dynamics of the Group

The critical theoretical parameter is the dihedral angle (

-

Mechanism: This conformation minimizes steric repulsion with the adjacent C5-H and maximizes the anomeric effect (

hyperconjugation). -

Binding Implication: The orthogonal orientation exposes the acidic proton of the

group, enabling it to act as a weak hydrogen bond donor (

Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions of reactivity:

-

Nucleophilic Attack Susceptibility: The C2 position is highly electrophilic due to the cumulative electron-withdrawing effects of the pyridine nitrogen (

) and the -

H-Bonding Potential: The carboxylic acid proton (positive potential) and the pyridine nitrogen (negative potential, though reduced by F-substitution) dominate the electrostatic landscape.[1]

Visualization: Computational Workflow & Signaling

The following diagram illustrates the logical flow from theoretical computation to experimental validation for this scaffold.

Caption: Workflow integrating DFT parameterization with physicochemical property prediction and validation.

Synthetic Thermodynamics & Pathway Feasibility

Theoretical analysis of the synthesis pathways suggests that the hydrolysis of the ester/nitrile precursor is the thermodynamic bottleneck due to the electronic deactivation of the ring.

Reaction Coordinate Analysis

-

Pathway A (Fluorination of 2-Cl): High activation energy (

) predicted due to repulsion between the incoming fluoride and the nitrogen lone pair. Requires phase-transfer catalysis (e.g., 18-crown-6).[1] -

Pathway B (Difluoromethylation of 6-OH): The formation of the

bond is exothermic but kinetically controlled by the stability of the difluorocarbene intermediate (

Table 2: Predicted Reaction Parameters (B3LYP/6-311G**)

| Reaction Step |

Experimental Validation Protocols

To validate the theoretical models, the following specific assays are required.

Protocol: -NMR Conformational Analysis

This protocol determines if the solution-state conformation matches the calculated orthogonal preference.[1]

-

Solvent: Dissolve 10 mg of compound in

and -

Acquisition: Acquire

spectra with proton decoupling. -

Target Signal: Observe the

doublet ( -

Metric: Measure the vicinal coupling constant

. A value of -

Validation: Compare chemical shift anisotropy (

) between solvents. A shift

Protocol: pKa Determination via Potentiometry

-

Preparation: Prepare a

M solution in water/methanol (80:20) to ensure solubility. -

Titration: Titrate with 0.1 M KOH under inert (

) atmosphere. -

Calculation: Use the Henderson-Hasselbalch equation.

-

Expectation: The theoretical pKa is ~3.2. If experimental pKa < 3.0, it indicates significant intramolecular H-bonding stabilization of the carboxylate anion by the C2-F.[1]

References

-

PubChem . (2025).[2] 6-Fluoronicotinic Acid | C6H4FNO2.[1][3][4] National Library of Medicine. Retrieved February 27, 2026, from [Link]

- Xing, L., et al. (2024). Conformational Analysis of Difluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (Theoretical basis for orthogonality).

-

Pashko, M. O., & Yagupolskii, Y. L. (2024).[5] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved February 27, 2026, from [Link]

-

Fallas, J. A., et al. (2009).[6] Density functional theory rationalization of the substituent effects in trifluoromethyl-pyridinol derivatives. Tetrahedron. (Methodology for DFT on fluorinated pyridines).

Sources

- 1. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ossila.com [ossila.com]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. Sci-Hub. Density functional theory rationalization of the substituent effects in trifluoromethyl-pyridinol derivatives / Tetrahedron, 2009 [sci-hub.box]

Methodological & Application

The Strategic Application of 6-(Difluoromethoxy)-2-fluoronicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of 6-(difluoromethoxy)-2-fluoronicotinic acid, a sophisticated fluorinated building block that has garnered significant interest in contemporary drug discovery. We will delve into its strategic application, particularly in the context of kinase inhibitor development, providing detailed protocols and insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and real-world application.

Introduction: The Emergence of a Privileged Scaffold

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability.[1][2] The difluoromethoxy group (OCF₂H) has emerged as a particularly valuable moiety, often serving as a bioisosteric replacement for a methoxy group, while offering distinct electronic properties.[3]

6-(Difluoromethoxy)-2-fluoronicotinic acid combines the benefits of a difluoromethoxy group with a fluorinated pyridine core. The pyridine ring is a common scaffold in medicinal chemistry, and the additional fluorine atom at the 2-position can further modulate the electronic properties and metabolic stability of the molecule.[4][5] This unique combination of functional groups makes it a highly attractive starting material for the synthesis of complex therapeutic agents.

Table 1: Physicochemical Properties of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

| Property | Value |

| CAS Number | 1806336-55-9 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |

Core Application: A Key Building Block for RAF Kinase Inhibitors

A prominent application of 6-(difluoromethoxy)-2-fluoronicotinic acid is in the synthesis of selective RAF kinase inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its mutational activation is a frequent driver of cancer.[6][7] Consequently, inhibitors of the RAF kinases, particularly BRAF and CRAF, have become important therapeutic agents in oncology.[8]

Case Study: The Discovery of Naporafenib (LXH254)

A compelling example of the utility of 6-(difluoromethoxy)-2-fluoronicotinic acid is its use in the development of Naporafenib (LXH254), a potent and selective inhibitor of BRAF and CRAF.[2][9] Naporafenib was designed to target RAS-mutant cancers and has been evaluated in clinical trials.[6][10] The 6-(difluoromethoxy)-2-fluoronicotinamide moiety in Naporafenib plays a crucial role in its activity and pharmacokinetic profile.

The design of Naporafenib involved a structure-based approach to improve upon earlier tool compounds that suffered from high human intrinsic clearance.[2] The incorporation of the 6-(difluoromethoxy)-2-fluoronicotinamide fragment was a key modification that contributed to the enhanced properties of the final drug candidate.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate derived from 6-(difluoromethoxy)-2-fluoronicotinic acid and its subsequent incorporation into a Naporafenib analog. These protocols are based on established synthetic routes and are intended to be a guide for experienced medicinal chemists.

Protocol 1: Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinamide

This protocol details the conversion of the carboxylic acid to the primary amide, a crucial step for its incorporation into the final drug molecule.

Workflow for Amide Formation

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. The Wrath of RAFs: Rogue Behavior of B-RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by cotargeting MEK and IGF-1R/PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

6-(difluoromethoxy)-2-fluoronicotinic acid as a pharmaceutical intermediate

CAS: 1806336-55-9 Role: Advanced Pharmaceutical Intermediate Primary Applications: P2X3 Receptor Antagonists, Kinase Inhibitors, Bioisosteric Modulation[1]

Executive Summary & Strategic Value

6-(Difluoromethoxy)-2-fluoronicotinic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of P2X3 receptor antagonists (chronic cough, neuropathic pain) and kinase inhibitors .[1]

Its value lies in the synergistic combination of three structural features:

-

The Difluoromethoxy Group (

): A lipophilic bioisostere of a methoxy group.[1] It reduces electron density on the pyridine ring, improves metabolic stability against oxidative demethylation (CYP450), and acts as a weak hydrogen bond donor, potentially engaging in unique binding interactions. -

The C2-Fluorine Atom: A highly activated "handle" for regioselective Nucleophilic Aromatic Substitution (

).[1] This allows for the late-stage introduction of complex amines, ethers, or thiols, facilitating rapid library generation. -

The C3-Carboxylic Acid: A standard handle for amide coupling to generate the core pharmacophore backbone.[1]

Physicochemical Profile

Data summarized for experimental planning.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 207.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Predicted pKa | ~3.2 (Carboxylic acid) | Acidic due to electron-poor pyridine ring.[1] |

| Predicted LogP | ~1.8 | Moderately lipophilic; good membrane permeability potential.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water at low pH.[1] |

| Storage | 2–8°C, Inert atmosphere | Hygroscopic; store under Nitrogen/Argon.[1] |

Synthesis Protocol: The "Ester-First" Strategy

Rationale: Direct difluoromethylation of the free acid often leads to mixtures of

Workflow Diagram

Figure 1: Three-step synthetic route ensuring regioselectivity for the O-difluoromethoxy group.

Step-by-Step Methodology

Step 1: Esterification

-

Reagents: 2-Fluoro-6-hydroxynicotinic acid (1.0 eq), Thionyl Chloride (

, 2.0 eq), Methanol (solvent). -

Protocol:

-

Suspend starting acid in anhydrous Methanol (0.5 M concentration) at 0°C.

-

Add

dropwise (Caution: Exothermic, gas evolution).[1] -

Heat to reflux for 4 hours. Monitor by LC-MS for disappearance of acid.

-

Concentrate in vacuo to yield the methyl ester hydrochloride salt. Use directly or neutralize with saturated

to obtain the free base.[1]

-

Step 2:

-Difluoromethylation (The Critical Step)

-

Reagents: Methyl 2-fluoro-6-hydroxynicotinate (1.0 eq), Sodium Chlorodifluoroacetate (

, 2.5 eq), -

Solvent: DMF (anhydrous) or DMF/Water (9:[1]1) to assist solubility of the salt.[1]

-

Mechanism: Thermal decomposition of

generates difluorocarbene ( -

Protocol:

-

Dissolve the ester in DMF (0.2 M).[1] Add

. -

Heat the mixture to 90–100°C.

-

Add

portion-wise over 1 hour. Critical: Adding all at once can lead to rapid gas evolution ( -

Stir at 100°C for 4–6 hours.

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (

). Wash organics with brine to remove DMF. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The

-isomer is typically less polar than the

-

Step 3: Hydrolysis

-

Reagents: Methyl 6-(difluoromethoxy)-2-fluoronicotinate,

(2.0 eq). -

Solvent: THF/Water (3:1).[1]

-

Protocol:

Reactivity & Divergent Synthesis

The true power of this intermediate lies in its orthogonal reactivity.[1] The C2-fluorine is primed for substitution before or after amide coupling at C3.[1]

Reactivity Logic Diagram

Figure 2: Divergent synthetic pathways. Path A is preferred if the amine used in Path B is sensitive to coupling reagents.[1]

Key Reaction: at C2

The 2-position is activated by the inductive effect of the pyridine nitrogen and the electron-withdrawing carboxyl group at C3.[1]

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]

-

Conditions:

-

Amines: DIPEA, DMSO/NMP, 80–120°C. (Microwave irradiation accelerates this significantly).[1]

-

Alkoxides: NaH or tBuOK in THF/DMF, 0°C to RT.

-

-

Self-Validation: If the reaction is sluggish, convert the C3-acid to an ester or amide first. The electron-withdrawing nature of the carbonyl substituent enhances the electrophilicity at C2.

Application Note: P2X3 Receptor Antagonists

This intermediate is structurally relevant to the "Gefapixant-like" class of P2X3 antagonists used for chronic cough and visceral pain.[1]

-

Mechanism: P2X3 receptors are ATP-gated ion channels found on sensory neurons.[1] Antagonists block ATP binding, reducing hypersensitization.

-

Role of the Intermediate: The 2,6-disubstituted nicotinic acid core serves as the central scaffold.[1]

Safety & Handling (E-E-A-T)

-

Fluorinated Compounds: Generally cause skin and eye irritation.[1] Wear standard PPE (gloves, goggles, lab coat).[1]

-

Difluorocarbene Reagents:

generates -

Waste Disposal: Fluorinated organics require specific disposal protocols (halogenated waste streams) to prevent environmental contamination.[1]

References

-

General Difluoromethylation: Zafrani, Y., et al. "Sodum chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols and thiophenols."[1] Journal of Organic Chemistry, 2017. Link

-

P2X3 Antagonist SAR: Richards, D., et al. "Recent Progress in the Discovery of P2X3 Receptor Antagonists for the Treatment of Chronic Cough."[1] Journal of Medicinal Chemistry, 2019. Link

-

Pyridine Reactivity: Roughley, S. D., & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on bioisosteres).

-

Commercial Availability: 6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9) is listed by suppliers such as BLD Pharm and ChemScene as a building block for R&D.[1] Link

Sources

Application Note: A Validated Protocol for the Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid, a key building block for novel pharmaceutical candidates. The strategic incorporation of the difluoromethoxy (-OCF₂H) group into heterocyclic scaffolds is a powerful tool in modern medicinal chemistry, offering a unique combination of properties to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1] This document details a robust and scalable synthetic route, explains the scientific rationale behind key experimental choices, and provides troubleshooting insights for researchers in drug discovery and development.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group has emerged as a crucial substituent in drug design, acting as a metabolically stable bioisostere for alcohol, thiol, or amine groups.[2] Unlike the more common methoxy (-OCH₃) group, the -OCF₂H moiety is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life and reduce patient dosing requirements.[1][3] Furthermore, its unique electronic properties and ability to act as a lipophilic hydrogen bond donor provide medicinal chemists with a nuanced tool for optimizing drug-target interactions and overall pharmacokinetic profiles.[2][3] The successful application of this group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery.[3]

The target molecule, 6-(difluoromethoxy)-2-fluoronicotinic acid, combines this valuable functional group with a fluorinated pyridine core, making it an attractive scaffold for developing novel therapeutics, particularly in oncology and inflammatory diseases.

Physicochemical Property Modulation

The substitution of a methoxy group with a difluoromethoxy group imparts a unique set of physicochemical properties. The following table provides a comparative analysis of key parameters.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity (π) | -0.02 | +0.45 | +1.04 |

| H-Bonding Capability | Acceptor | Donor & Acceptor | Acceptor |

| Metabolic Stability | Low (O-dealkylation) | High | Very High |

| pKa Influence (on phenol) | ~10.0 | ~8.7 | ~8.0 |

This table summarizes comparative data on how different methoxy substitutions affect key molecular properties relevant to drug design.

Proposed Synthetic Pathway

A multi-step, linear synthesis was designed starting from the commercially available 2,6-dichloro-3-methylpyridine. This route was chosen for its reliability and the predictable reactivity of the intermediates. The key transformations include a selective nucleophilic aromatic substitution, O-difluoromethylation, a halogen exchange (Halex) reaction, and a final oxidation.

Sources

reaction conditions for derivatizing 6-(difluoromethoxy)-2-fluoronicotinic acid

An In-depth Technical Guide to the Derivatization of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

6-(Difluoromethoxy)-2-fluoronicotinic acid is a highly valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its structure is strategically adorned with multiple functional handles that allow for systematic chemical modification. The pyridine core is a common motif in pharmaceuticals, the carboxylic acid at the 3-position serves as a prime site for amide and ester formation, the fluorine atom at the 2-position is a handle for cross-coupling reactions, and the difluoromethoxy group at the 6-position often enhances metabolic stability and modulates physicochemical properties such as lipophilicity and pKa.

This guide provides a comprehensive overview of the primary derivatization strategies for this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for specific reaction conditions. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for synthesizing novel compound libraries for biological screening.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most readily functionalized group on the 6-(difluoromethoxy)-2-fluoronicotinic acid scaffold. Its conversion to amides and esters is fundamental for exploring structure-activity relationships (SAR).

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][3]

Core Principle: Carboxylic Acid Activation

The central strategy involves converting the hydroxyl group of the carboxylic acid into a good leaving group. This is typically achieved using coupling reagents which form a highly reactive acyl-substituted intermediate. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[2][4]

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Examples | Typical Conditions | Key Advantages & Considerations |

| Carbodiimide | EDC, DCC | DCM or DMF, RT, often with additives like HOBt or DMAP | Cost-effective, widely used. DCC byproduct (DCU) is poorly soluble, making it suitable for solution-phase but not solid-phase synthesis. EDC is water-soluble, simplifying workup.[5] |

| Aminium/Uronium | HATU, HBTU, TBTU | DMF or ACN, DIPEA or Et₃N, RT | High efficiency, fast reaction times, and reduced racemization, especially with HATU.[4] Often the reagent of choice for difficult or sterically hindered couplings.[1] |

| Phosphonium | PyBOP, PyAOP | DMF, DIPEA or Et₃N, RT | Highly effective, particularly for coupling N-methylated amino acids.[4] Generates phosphine oxide byproducts. |

Experimental Protocol 1: General Amidation using EDC/HOBt

This protocol describes a widely applicable method for amide synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), which acts as a nucleophilic catalyst to form a more reactive HOBt ester and suppress side reactions.[1]

Materials:

-

6-(Difluoromethoxy)-2-fluoronicotinic acid

-

Desired primary or secondary amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

Procedure:

-

To a solution of 6-(difluoromethoxy)-2-fluoronicotinic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

-

Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). A non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the carboxylic acid without competing with the desired amine nucleophile.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Workflow for EDC/HOBt Amidation

Caption: Workflow for EDC/HOBt mediated amidation.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be used to generate prodrugs, improve cell permeability, or provide a protecting group for subsequent reactions.

Experimental Protocol 2: Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] To drive the equilibrium towards the product ester, the alcohol is typically used in large excess (often as the solvent), and a strong acid catalyst is employed.[6]

Materials:

-

6-(Difluoromethoxy)-2-fluoronicotinic acid

-

Anhydrous Methanol (or other desired alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Suspend 6-(difluoromethoxy)-2-fluoronicotinic acid (1.0 eq) in a large excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.05 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-24 hours. The reaction is driven to completion by the large excess of methanol.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography if necessary.

Workflow for Fischer Esterification

Caption: Workflow for Fischer-Speier Esterification.

Part 2: Derivatization via C-F Bond Functionalization

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[7][8] It is a premier method for constructing biaryl and heteroaryl-aryl structures. For this substrate, the C-F bond at the 2-position can be targeted for coupling.

Prerequisite: Carboxylic Acid Protection The acidic proton of the carboxylic acid is incompatible with the basic conditions and organometallic intermediates of the Suzuki reaction. Therefore, the carboxylic acid must first be protected, typically as a methyl or ethyl ester, using a method like the Fischer esterification described in Protocol 2.

Core Principle: The Palladium Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species:[8]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond of the protected nicotinic acid derivative to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[7][9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.[10]

Table 2: Key Parameters for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | The core engine of the catalytic cycle. Ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the Pd center and tuning its reactivity.[11] |

| Boron Reagent | Phenylboronic acid, Heteroarylboronic acids, Potassium trifluoroborates | Source of the new carbon fragment to be coupled.[9] |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to facilitate the transmetalation step.[9][12] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences catalyst activity. Aqueous mixtures are common and often accelerate the reaction.[7][12] |

Experimental Protocol 3: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid to the methyl ester of 6-(difluoromethoxy)-2-fluoronicotinic acid.

Materials:

-

Methyl 6-(difluoromethoxy)-2-fluoronicotinate (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a reaction vessel, combine Methyl 6-(difluoromethoxy)-2-fluoronicotinate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This degassing step is critical to prevent oxidative deactivation of the Pd(0) catalyst.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2-aryl derivative.

-

If the free acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

6-(Difluoromethoxy)-2-fluoronicotinic acid is a versatile platform for generating diverse chemical entities. By strategically targeting the carboxylic acid for amidation and esterification or the C-F bond for Suzuki-Miyaura cross-coupling, researchers can rapidly assemble libraries of novel compounds. The protocols and principles outlined in this guide provide a robust framework for these derivatization efforts, empowering scientists in their quest to develop new therapeutics and chemical probes.

References

- Aapptec Peptides. Coupling Reagents.

- Shaikh, I. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.

- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.

- Worrell, B. T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research.

- Plou, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

- Varma, R. S., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

- ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.

- ResearchGate. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.

- Wikipedia. Suzuki reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Redirecting [linkinghub.elsevier.com]

Troubleshooting & Optimization

challenges in the preparation of 6-(difluoromethoxy)-2-fluoronicotinic acid

This guide serves as a specialized technical support resource for the preparation of 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9). It addresses the specific synthetic challenges associated with introducing the difluoromethoxy (

Product Profile & Synthetic Strategy

-

Target Molecule: 6-(Difluoromethoxy)-2-fluoronicotinic acid.

-

Core Challenge: The simultaneous presence of a labile fluorine atom at the C2 position (susceptible to

) and the need for regioselective -

Recommended Route: Difluoromethylation of 2-fluoro-6-hydroxynicotinic acid (or its ester) using a solid difluorocarbene source.

Part 1: Standard Operating Procedure (SOP)

Q: What is the most robust protocol for introducing the

group at the 6-position?

A: While traditional methods use chlorodifluoromethane gas (Freon-22), this is operationally difficult and often yields poor regioselectivity. The "Application Scientist" recommended standard is the use of Sodium Chlorodifluoroacetate (Chen’s Reagent) . This solid reagent releases difluorocarbene (

Protocol:

-

Setup: Charge a dry flask with 2-fluoro-6-hydroxynicotinic acid methyl ester (1.0 equiv), Sodium chlorodifluoroacetate (2.5 equiv), and Cesium carbonate (

, 1.5 equiv).-

Note: Using the ester prevents the carboxylic acid from consuming the carbene or interfering with base stoichiometry.

-

-

Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration].

-

Reaction: Heat the mixture to

under an inert atmosphere ( -

Monitoring: Reaction is typically complete in 2–4 hours. Monitor by LC-MS for the disappearance of the starting phenol (

mass shift of -

Workup: Cool to RT. Dilute with water and extract with EtOAc.

-

Hydrolysis (if needed): Saponify the ester using LiOH in THF/Water at

to avoid hydrolyzing the 2-fluoro or 6-difluoromethoxy groups.

Part 2: Troubleshooting & Optimization

Q: I am observing significant N-alkylation (formation of the pyridone isomer). How do I favor the O-difluoromethoxy product?

A: This is the most common issue with 2-pyridone/6-hydroxypyridine tautomers. The reaction proceeds via an ambident nucleophile.[5]

| Variable | Recommendation for O-Selectivity | Scientific Rationale |

| Base | Use | The "hard-soft" principle. Cesium and Silver cations coordinate the nitrogen or stabilize the O-nucleophile, promoting attack at the "harder" oxygen center. |

| Solvent | 1,4-Dioxane or Toluene/Phase Transfer | Highly polar solvents like DMF can sometimes stabilize the transition state for N-alkylation. Switching to less polar solvents (if solubility permits) often favors O-alkylation. |

| Reagent | If thermal carbene methods fail, use (Bromodifluoromethyl)trimethylsilane. This reagent activates via a different mechanism that can offer higher O-selectivity under milder conditions. |

Q: My yield is low (<30%), and I see unreacted starting material despite adding excess reagent.

A: The difluorocarbene intermediate (

-

Diagnosis: If the solvent was "wet," the carbene rapidly hydrolyzes to CO and HF before reacting with your substrate.

-

Solution:

-

Ensure DMF/NMP is anhydrous (<50 ppm water).

-

Add the Sodium Chlorodifluoroacetate portion-wise (e.g., 1 equiv every hour) rather than all at once. This maintains a steady concentration of carbene.

-

Increase temperature slightly (

), but do not exceed

-

Q: Can I perform this reaction on the free acid instead of the ester?

A: It is not recommended .

-

The free carboxylic acid at C3 will consume 1 equivalent of base and may form a carboxylate anion that competes for the difluorocarbene, leading to the formation of a difluoromethyl ester byproduct (which is unstable and hydrolyzes back, wasting reagent).

-

Best Practice: Protect as a Methyl or Ethyl ester

Difluoromethylate

Part 3: Critical Visualization

Workflow: Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

This diagram outlines the critical path and decision points for the synthesis, highlighting the divergence between the desired O-isomer and the unwanted N-isomer.

Caption: Reaction pathway showing the generation of difluorocarbene and the critical bifurcation between O- and N-alkylation.

Troubleshooting Logic Tree

Use this decision tree when encountering low yields or purity issues.

Caption: Troubleshooting logic for optimizing yield and regioselectivity during difluoromethylation.

References

-

Sodium Chlorodifluoroacetate Method

-

Regioselectivity in Pyridone Alkylation

- Title: "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane."

- Source:Journal of Organic and Pharmaceutical Chemistry, 2024, 22(2), 53-58.

-

URL:[Link]

-

General Fluoropyridine Synthesis (Halex)

-

Alternative Reagents (TMS-CF2Br)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 5. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. grokipedia.com [grokipedia.com]

- 7. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

purification techniques for 6-(difluoromethoxy)-2-fluoronicotinic acid